2,2'-(Ethane-1,2-diyl)bis(3-methylcyclopent-2-en-1-one)
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Overview
Description
2,2’-(Ethane-1,2-diyl)bis(3-methylcyclopent-2-en-1-one) is an organic compound characterized by its unique structure, which includes two cyclopentene rings connected by an ethane bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(3-methylcyclopent-2-en-1-one) typically involves the reaction of 3-methylcyclopent-2-en-1-one with ethane-1,2-diol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(3-methylcyclopent-2-en-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopentene rings, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Diketones.
Reduction: Alcohols.
Substitution: Halogenated cyclopentenes.
Scientific Research Applications
2,2’-(Ethane-1,2-diyl)bis(3-methylcyclopent-2-en-1-one) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2’-(Ethane-1,2-diyl)bis(3-methylcyclopent-2-en-1-one) exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The ethane bridge and cyclopentene rings provide a rigid structure that can fit into specific binding sites, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol): Similar in structure but with chlorophenol groups instead of cyclopentene rings.
2,2’-(Ethylenedioxy)bis(ethylamine): Contains an ethylenedioxy bridge but with amine groups.
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(3-methylcyclopent-2-en-1-one) is unique due to its specific combination of cyclopentene rings and ethane bridge, which imparts distinct chemical and biological properties not found in similar compounds.
Properties
CAS No. |
487041-44-1 |
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Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
3-methyl-2-[2-(2-methyl-5-oxocyclopenten-1-yl)ethyl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C14H18O2/c1-9-3-7-13(15)11(9)5-6-12-10(2)4-8-14(12)16/h3-8H2,1-2H3 |
InChI Key |
FLZQBRAJEAHJIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC1)CCC2=C(CCC2=O)C |
Origin of Product |
United States |
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